molecular formula C16H18F6N2O3 B15002922 Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate

Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate

Cat. No.: B15002922
M. Wt: 400.32 g/mol
InChI Key: IYWPSMCNQLMKKH-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)PROPANOATE stands out due to its specific combination of trifluoromethyl groups and the propanamido structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18F6N2O3

Molecular Weight

400.32 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate

InChI

InChI=1S/C16H18F6N2O3/c1-3-12(25)24-14(16(20,21)22,13(26)27-4-2)23-9-10-6-5-7-11(8-10)15(17,18)19/h5-8,23H,3-4,9H2,1-2H3,(H,24,25)

InChI Key

IYWPSMCNQLMKKH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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